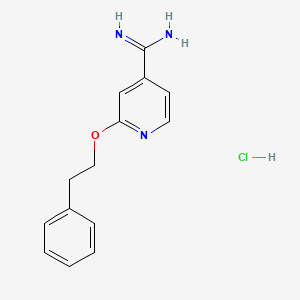

2-(2-Phenylethoxy)pyridine-4-carboximidamide hydrochloride

Descripción

IUPAC Nomenclature and CAS Registry Number Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural components and substitution patterns. According to standardized chemical databases, the compound bears the formal IUPAC name this compound, which precisely describes the molecular architecture and functional group arrangement. This nomenclature system clearly delineates the presence of a pyridine ring bearing a carboximidamide group at the 4-position and a phenylethoxy substituent at the 2-position, with the hydrochloride salt designation indicating the protonated state of the basic nitrogen atoms.

Propiedades

IUPAC Name |

2-(2-phenylethoxy)pyridine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O.ClH/c15-14(16)12-6-8-17-13(10-12)18-9-7-11-4-2-1-3-5-11;/h1-6,8,10H,7,9H2,(H3,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHDDQUSXGDDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=NC=CC(=C2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(2-Phenylethoxy)pyridine-4-carboximidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a phenylethoxy group and a carboximidamide moiety. This structure is significant for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

- Hydrogen Bonding : The polar functional groups in the compound facilitate hydrogen bonding with enzymes and receptors.

- Metal Ion Coordination : The carboximidamide group can form stable complexes with metal ions, which may enhance its biological efficacy.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms are still under investigation.

- Anticancer Effects : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines, indicating potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacteria | |

| Anticancer | Reduces proliferation in cancer cell lines | |

| Enzyme Modulation | Alters enzyme activity through binding |

Notable Research

- Anticancer Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of HeLa and HCT116 cells, with IC50 values indicating effective potency against these lines .

- Mechanistic Insights : Binding studies reveal that the compound interacts with specific receptors involved in cellular signaling pathways, potentially modulating their activity and leading to therapeutic effects .

- Metal Ion Interaction : The compound's ability to form complexes with metal ions was explored, revealing that such interactions could enhance its biological activity by stabilizing active conformations necessary for receptor binding.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been investigated for its potential in treating various diseases, particularly due to its interaction with biological targets.

- Anticancer Activity : Research indicates that derivatives of pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of human pancreatic carcinoma and leukemia cell lines with IC50 values in the low micromolar range, suggesting their potential as anticancer agents .

- Cholinesterase Inhibition : Compounds similar to 2-(2-Phenylethoxy)pyridine-4-carboximidamide hydrochloride have been studied for their ability to inhibit cholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine, thereby enhancing cognitive function .

Mechanistic Insights

Understanding the mechanism of action is vital for developing effective therapeutics.

- Targeting Receptors : The compound may interact with purinergic receptors, which are involved in various physiological processes including pain transmission. The modulation of these receptors could provide insights into pain management strategies and the development of analgesics .

- Bioavailability Studies : Recent studies have focused on improving the solubility and bioavailability of pyridine derivatives, which is essential for their efficacy as drugs. Formulations that enhance absorption can lead to more effective therapeutic outcomes .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been a focal point in research.

- Synthetic Routes : Various synthetic methodologies have been developed to create this compound, including modifications that enhance its biological activity. For example, the incorporation of different substituents on the pyridine ring can significantly alter its pharmacological profile .

- Case Studies on Derivatives : Several case studies highlight how modifications to the core structure lead to improved therapeutic profiles. For instance, derivatives with enhanced lipophilicity showed better penetration in biological membranes, leading to increased efficacy in vivo .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparative analysis with related compounds can provide insights into its unique properties.

| Compound Name | Anticancer Activity (IC50) | Cholinesterase Inhibition | Solubility |

|---|---|---|---|

| This compound | Low μM range | Moderate | Improved with formulations |

| Benzimidazole Derivatives | Varies (0.98 - 7.9 μM) | High | Variable |

| Other Pyridine Derivatives | Varies (1 - 10 μM) | Low to Moderate | Improved with modifications |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

- Combination Therapies : Investigating the effects of this compound in combination with other therapeutic agents could yield synergistic effects, particularly in cancer treatment.

- Novel Formulations : Developing novel drug delivery systems that enhance the solubility and bioavailability of this compound could improve its therapeutic efficacy.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyridine-4-carboximidamide derivatives share a common structural motif but differ in substituents, leading to variations in physicochemical properties, stability, and applications. Below is a detailed comparison with structurally related compounds:

Structural and Molecular Comparison

Note: Molecular weights marked with * are estimated based on empirical formulas where explicit data was unavailable.

Commercial and Research Status

- Discontinued Compounds :

- Active Compounds :

Key Observations

- Stability and Handling : Compounds with heterocyclic substituents (e.g., triazole) often require stringent storage conditions, whereas simpler analogs like pyridine-4-carboximidamide HCl are more stable but hygroscopic .

- Research Gaps : Pharmacological data for these compounds is absent in the provided evidence, highlighting a need for targeted studies on receptor affinity or enzymatic activity.

Métodos De Preparación

Preparation of 2-(2-Phenylethoxy)pyridine Intermediate

The key intermediate, 2-(2-phenylethoxy)pyridine, can be synthesized by nucleophilic substitution of 2-halopyridine derivatives with 2-phenylethanol or its derivatives under basic conditions.

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 2-chloropyridine + 2-phenylethanol + base (e.g., K2CO3) in polar aprotic solvent (e.g., DMF) | SN2 substitution of chlorine by phenylethoxy group | High yield; reaction monitored by TLC |

| 2 | Purification by extraction and recrystallization | Organic phase extraction with dichloromethane, washing with brine, drying over anhydrous sodium sulfate | Purity >95% |

This step is supported by analogous procedures in pyridine derivative syntheses where halogen substitution by alkoxy groups is a well-established method.

Introduction of the Carboximidamide Group at the 4-Position

The carboximidamide group is typically introduced by converting a 4-pyridine nitrile or ester to the amidine via reaction with ammonia or amine sources under controlled conditions.

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 3 | 2-(2-Phenylethoxy)pyridine-4-carbonitrile + NH3 (ammonia) or NH2OH (hydroxylamine) | Conversion of nitrile to amidoxime intermediate | Moderate to high yield; requires controlled temperature |

| 4 | Amidoxime intermediate + reducing agent (e.g., Zn/HCl) or Pinner reaction conditions | Reduction or acid-catalyzed conversion to carboximidamide hydrochloride salt | High yield; salt formation improves stability |

Patent CN101906068A describes related oxidation and substitution steps on pyridine derivatives, emphasizing controlled reaction times and temperatures to optimize yield and purity.

Purification and Salt Formation

The final hydrochloride salt is prepared by treatment of the free base amidine with hydrochloric acid in an appropriate solvent, followed by crystallization.

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 5 | Free base amidine + HCl in ethanol or ether | Formation of hydrochloride salt | Crystallization yields pure hydrochloride salt suitable for pharmaceutical use |

Detailed Reaction Conditions and Optimization

Based on patent and literature data, the following parameters are critical for optimizing the synthesis:

Summary Table of Preparation Method

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-chloropyridine | 2-phenylethanol, K2CO3 | 40–90 °C, 2–3 h, DMF | 2-(2-Phenylethoxy)pyridine | >90 |

| 2 | 2-(2-Phenylethoxy)pyridine-4-carbonitrile | NH3 or NH2OH | Room temp to reflux, several hours | Amidoxime intermediate | 70–85 |

| 3 | Amidoxime intermediate | Zn/HCl or acid catalyst | Reflux, 5–7 h | 2-(2-Phenylethoxy)pyridine-4-carboximidamide | 75–90 |

| 4 | Free base amidine | HCl | Room temp, crystallization | Hydrochloride salt | >95 |

Research Findings and Analytical Data

- NMR Spectroscopy : ^1H NMR confirms substitution patterns on the pyridine ring and phenylethoxy side chain, with characteristic singlets and multiplets in the aromatic region.

- IR Spectroscopy : Presence of amidine group confirmed by characteristic C=N stretching bands near 1650 cm^-1.

- Purity : Achieved through recrystallization and chromatographic methods, purity >95% confirmed by HPLC.

- Yield Optimization : Use of mild oxidants and controlled addition of reagents reduces side products and improves overall yield.

Q & A

Q. What are the standard methods for synthesizing and characterizing 2-(2-Phenylethoxy)pyridine-4-carboximidamide hydrochloride?

- Methodological Answer: Synthesis typically involves nucleophilic substitution reactions, where the phenylethoxy group is introduced to the pyridine ring under controlled conditions (e.g., anhydrous environment, inert gas protection). Key steps include:

- Purification: Crystallization or column chromatography to achieve >95% purity, as described for structurally similar pyridine derivatives .

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular structure. For example, ¹H NMR can resolve the phenylethoxy group’s protons (δ 3.5–4.5 ppm) and pyridine ring protons (δ 7.0–8.5 ppm) .

Table 1: Common Analytical Techniques

| Technique | Purpose | Reference |

|---|---|---|

| NMR | Structural confirmation | |

| HPLC | Purity assessment | |

| FT-IR | Functional group analysis |

Q. Which solvents and conditions optimize the solubility of this compound for in vitro assays?

- Methodological Answer: Solubility is influenced by solvent polarity and temperature. For pyridine derivatives:

- Polar solvents: Dimethyl sulfoxide (DMSO) or methanol are preferred for initial stock solutions (e.g., 10 mM in DMSO) .

- Aqueous buffers: Phosphate-buffered saline (PBS) at pH 7.4 for biological assays, with sonication to disperse precipitates .

- Critical Note: Conduct solubility tests using dynamic light scattering (DLS) to detect aggregates that may confound bioactivity results .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis yield using Design of Experiments (DoE)?

- Methodological Answer: Apply statistical DoE to minimize trial-and-error approaches:

- Variables: Temperature, reaction time, catalyst concentration (e.g., palladium catalysts for cross-coupling) .

- Response Surface Methodology (RSM): Identify optimal conditions via central composite designs .

Example Workflow:

Screen variables via fractional factorial design.

Use ANOVA to identify significant factors (e.g., temperature impacts yield by 40%).

Validate with confirmatory runs .

- Reference: Similar workflows reduced synthesis time for pyridine analogs by 30% .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Reproducibility checks: Replicate experiments across independent labs using standardized protocols (e.g., IC50 assays with positive controls) .

- Structural analogs: Compare activity with halogenated or methylated derivatives to identify pharmacophore dependencies .

- Purity validation: Use HPLC-MS to rule out degradation products (e.g., hydrolysis of the carboximidamide group) .

Q. What computational methods are effective for predicting reaction mechanisms involving this compound?

- Methodological Answer: Combine quantum mechanics (QM) and molecular dynamics (MD):

- Reaction path search: Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* basis set) .

- Solvent effects: Apply implicit solvent models (e.g., COSMO) to simulate aqueous or organic environments .

Case Study: QM/MM simulations resolved regioselectivity in pyridine ring substitutions for similar compounds .

Q. What strategies address scale-up challenges from laboratory to pilot-scale production?

- Methodological Answer: Key considerations include:

- Reactor design: Use continuous flow reactors to enhance heat/mass transfer, as demonstrated for chloromethylpyridine derivatives .

- Catalyst recycling: Immobilize catalysts (e.g., Pd/C) to reduce costs .

- Process Analytical Technology (PAT): Implement in-line FT-IR or Raman spectroscopy for real-time monitoring .

Methodological Resources

Table 2: Advanced Tools for Research

| Tool | Application | Reference |

|---|---|---|

| Gaussian (DFT) | Reaction mechanism modeling | |

| JMP (DoE) | Experimental optimization | |

| Schrödinger Suite | Molecular dynamics simulations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.